molecular formula C20H19NO4 B5559842 4-(3-ethoxy-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

4-(3-ethoxy-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5559842
M. Wt: 337.4 g/mol
InChI Key: OOQYEVKHOSUADN-WJDWOHSUSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3-ethoxy-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves condensation reactions, utilizing starting materials that include acid derivatives and aromatic aldehydes in the presence of catalysts. For instance, derivatives have been synthesized through reactions involving ethoxy and methoxy functional groups with corresponding aldehydes under reflux conditions in ethanol, yielding high product percentages (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectroscopy, and single-crystal X-ray diffraction. These methods confirm the presence of specific functional groups and the overall molecular architecture, providing insights into the compound's structural integrity and stability (Alotaibi et al., 2018).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including acetylation, methylation, and cyclization, leading to the formation of new derivatives with distinct chemical properties. The reactions often involve the use of catalysts and different reagents to introduce or modify functional groups, impacting the compound's reactivity and potential applications (Yüksek et al., 2005).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. X-ray crystallography has provided detailed insights into the crystalline structures, revealing intermolecular interactions and molecular conformations (Zhu & Qiu, 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activities

One significant application of compounds related to 4-(3-ethoxy-4-methoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is in the synthesis of antimicrobial agents. For instance, novel 1,2,4-triazole derivatives have been synthesized from reactions involving similar structures, displaying good to moderate activities against various microorganisms. This highlights the compound's role in generating new antimicrobial agents that could be vital in combating resistant microbial strains (Bektaş et al., 2010).

Anticancer Evaluation

Another critical application area is in anticancer research. Derivatives of the compound have been prepared and evaluated for their anticancer activity against a panel of human cancer cell lines, including non-small cell lung, colon, breast, and ovarian cancers. The development of these compounds contributes to cancer research by providing new therapeutic options (Bekircan et al., 2008).

Molecular and Electronic Analysis

The compound also finds application in the molecular and electronic analysis of heterocyclic compounds. Detailed studies on electronic properties, nonlinear optical properties, and spectroscopic analysis of similar structures help in understanding the fundamental characteristics that could be harnessed for developing new materials with potential applications in optoelectronics and photonics (Beytur & Avinca, 2021).

properties

IUPAC Name

(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-4-24-18-12-14(7-10-17(18)23-3)11-16-20(22)25-19(21-16)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQYEVKHOSUADN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(3-Ethoxy-4-methoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

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